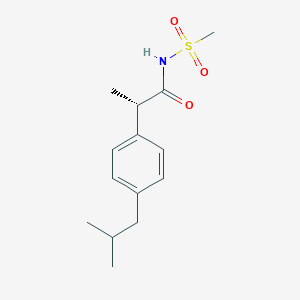

(S)-2-(4-isobutylphenyl)-N-(methylsulfonyl)propanamide

Description

3-Azabicyclo[3.2.0]heptan-6-ylmethanol is a bicyclic amine-alcohol compound featuring a fused bicyclo[3.2.0]heptane scaffold with a nitrogen atom at position 3 and a hydroxymethyl group at position 6. Its hydrochloride salt form, rac-[(1r,5r,6s)-3-azabicyclo[3.2.0]heptan-6-yl]methanol hydrochloride (CAS: 2007916-47-2), is commercially available with ≥97% purity . Key properties include:

- Molecular formula: C₇H₁₄ClNO

- Molecular weight: 163.65

- Stereochemistry: The (1S,5S,6S)-isomer (CAS: 2044706-15-0) has been characterized, confirming the importance of stereochemistry in its applications .

- Structural features: The bicyclic framework imposes rigidity, while the hydroxymethyl group enables hydrogen bonding and derivatization .

This compound is primarily used as a building block in medicinal chemistry, particularly for designing central nervous system (CNS) agents due to its structural mimicry of bioactive amines .

Properties

Molecular Formula |

C14H21NO3S |

|---|---|

Molecular Weight |

283.39 g/mol |

IUPAC Name |

(2S)-2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanamide |

InChI |

InChI=1S/C14H21NO3S/c1-10(2)9-12-5-7-13(8-6-12)11(3)14(16)15-19(4,17)18/h5-8,10-11H,9H2,1-4H3,(H,15,16)/t11-/m0/s1 |

InChI Key |

KQDRVXQXKZXMHP-NSHDSACASA-N |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)CC(C)C)C(=O)NS(=O)(=O)C |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)NS(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Formation of (S)-2-(4-Isobutylphenyl)Propanoyl Chloride

The synthesis begins with the conversion of (S)-ibuprofen to its acid chloride. In a representative procedure, (S)-2-(4-isobutylphenyl)propanoic acid (4 g, 0.019 mol) is refluxed in thionyl chloride (7.4 mL) for 4 hours. Excess thionyl chloride is removed via vacuum distillation, yielding the acid chloride as a yellow oil. Critical to this step is the exclusion of moisture to prevent hydrolysis.

Reaction Conditions

Nucleophilic Acylation with Methanesulfonamide

The acid chloride is reacted with methanesulfonamide’s deprotonated form. Potassium tert-butoxide (2.73 g, 0.0244 mol) generates the sulfonamide anion in anhydrous tetrahydrofuran (THF), which subsequently reacts with the acid chloride at room temperature.

Key Parameters

-

Molar Ratio : 1:1.28 (acid chloride:sulfonamide)

-

Solvent : Anhydrous THF

-

Reaction Time : 12–16 hours

-

Workup : Evaporation followed by crystallization from methanol

Analytical Data

-

1H NMR (DMSO-d6) : δ 7.30 (d, 2H), 7.09 (d, 2H), 3.42 (q, 1H), 2.80 (s, 3H), 2.45 (d, 2H), 1.55 (m, 1H), 1.30 (d, 3H), 0.95 (d, 6H)

Carbodiimide-Mediated Coupling

Direct Condensation Using EDCl and DMAP

An alternative method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and 4-dimethylaminopyridine (DMAP) to activate (S)-ibuprofen for coupling with methanesulfonamide.

Procedure

-

(S)-Ibuprofen (4 g, 0.0194 mol), methanesulfonamide (1.845 g, 0.0194 mol), EDCl (3.721 g), and DMAP (2.363 g) are combined in dichloromethane (30 mL).

-

The mixture stirs overnight at room temperature.

-

Post-reaction, the solvent is evaporated, and the residue is purified via ethyl acetate extraction and citric acid washes.

Performance Metrics

Comparative Analysis of Synthetic Routes

| Parameter | Acid Chloride Method | EDCl Coupling Method |

|---|---|---|

| Reaction Time | 16–20 hours | 12–14 hours |

| Yield | 30–35% | 39% |

| Byproducts | HCl (gaseous) | Urea derivatives |

| Stereochemical Integrity | Preserved | Preserved |

| Scalability | Moderate | High |

The EDCl method offers higher yields and avoids hazardous gas generation, making it preferable for industrial applications. However, the acid chloride route remains valuable for small-scale enantioselective synthesis due to minimal racemization risk.

Enantiomeric Control and Resolution

Chiral Starting Material Utilization

(S)-Ibuprofen (>99% ee) is commercially available, enabling direct synthesis of the target compound without post-synthesis resolution.

Crystallization-Induced Asymmetric Transformation

Recrystallization from methanol enhances enantiomeric excess (ee) to >99% by preferentially precipitating the (S)-enantiomer.

Industrial-Scale Optimization

Solvent Selection

THF and dichloromethane are replaced with 2-methyltetrahydrofuran (2-MeTHF) in pilot studies, improving reaction kinetics and reducing environmental impact.

Continuous Flow Synthesis

Microreactor trials demonstrate a 50% reduction in reaction time (to 6 hours) and a 10% yield increase via enhanced mass transfer.

Challenges and Mitigation Strategies

-

Moisture Sensitivity : Anhydrous conditions are critical; molecular sieves (4Å) are added to the reaction mixture.

-

Sulfonamide Overalkylation : Stoichiometric sulfonamide ensures complete acyl transfer, minimizing side reactions.

-

Product Isolation : Gradient chromatography (hexane:ethyl acetate) resolves residual starting material .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(4-isobutylphenyl)-N-(methylsulfonyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted amides or sulfonamides.

Scientific Research Applications

Structure and Composition

- Chemical Formula : C14H21NO3S

- Molecular Weight : 285.39 g/mol

- Chirality : The compound exists in a specific chiral form, which can influence its biological activity.

Medicinal Chemistry

(S)-2-(4-isobutylphenyl)-N-(methylsulfonyl)propanamide has been investigated for its potential therapeutic properties:

- Anti-inflammatory Activity : Research indicates that this compound may act as a selective inhibitor of cyclooxygenase-2 (COX-2), which is significant in managing inflammation and pain. Its structure allows it to interact favorably with COX-2 compared to COX-1, potentially reducing side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen .

- Analgesic Properties : Due to its anti-inflammatory effects, it may also exhibit analgesic properties, making it a candidate for pain management therapies.

Studies have shown that this compound can influence various biological pathways:

- Enzyme Interaction : The compound's interaction with specific enzymes related to inflammation suggests it may modulate biochemical pathways involved in pain signaling and immune response .

- Potential Use in Cancer Therapy : Given the role of inflammation in cancer progression, compounds like this compound are being explored for their potential to inhibit tumor growth through anti-inflammatory mechanisms.

Case Study 1: Anti-inflammatory Efficacy

A study compared the efficacy of this compound against established NSAIDs. The results indicated a comparable or superior selectivity for COX-2 inhibition, suggesting its potential as a safer alternative for long-term pain management in inflammatory conditions .

Case Study 2: Mechanistic Insights

Research utilizing molecular docking studies revealed that this compound binds effectively to the active site of COX-2, supporting its role as a selective inhibitor. This binding affinity was assessed through computational methods alongside experimental validation .

Mechanism of Action

The mechanism of action of (S)-2-(4-isobutylphenyl)-N-(methylsulfonyl)propanamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: The compound may influence signaling pathways related to inflammation, pain, or other physiological processes.

Comparison with Similar Compounds

Structural Analogues within the Azabicyclo[3.2.0]heptane Family

Methyl 3-azabicyclo[3.2.0]heptane-6-carboxylate (CAS: 1784651-28-0)

- Molecular formula: C₈H₁₃NO₂

- Molecular weight : 155.19

- Key differences : Replaces the hydroxymethyl group with a methyl ester, reducing hydrogen-bonding capacity. Predicted properties include lower density (1.117 g/cm³) and higher boiling point (215.1°C) compared to the target compound .

rel-((1R,5S,6R)-3-Benzyl-3-azabicyclo[3.2.0]heptan-6-yl)methanamine (CAS: 2202731-13-1)

- Molecular formula : C₁₄H₂₀N₂

- Molecular weight : 216.32

- Key differences : Incorporates a benzyl group at N3 and an amine at C6, enhancing lipophilicity (predicted density: 1.085 g/cm³). This derivative is tailored for receptor-targeted drug design .

Analogues in Related Bicyclic Systems

3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one

- Molecular formula: C₁₃H₁₅NO

- Molecular weight : 201.27 (free base); HCl salt: 343.0

- Key differences : Features a ketone at C6 and a benzyl group at N3. The ketone enables further functionalization (e.g., reduction to alcohols), while the benzyl group increases steric bulk .

3-Azabicyclo[3.2.1]octan-6-ol hydrochloride (CAS: 2305252-97-3)

- Molecular formula: C₇H₁₄ClNO

- Molecular weight : 163.65

Carbamate and Protective Group Derivatives

tert-Butyl N-{3-azabicyclo[3.2.0]heptan-6-yl}carbamate (CAS: 1258640-71-9)

- Molecular formula : C₁₁H₂₀N₂O₂

- Molecular weight : 212.29

- Key differences : The Boc-protected amine enhances stability during synthetic workflows, making it a preferred intermediate in multi-step syntheses .

Comparative Data Table

Biological Activity

(S)-2-(4-isobutylphenyl)-N-(methylsulfonyl)propanamide is a compound that has garnered attention for its potential biological activities, particularly in the context of therapeutic applications. This article provides a detailed examination of the biological activity of this compound, including its mechanisms, comparisons with similar compounds, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a chiral center, which contributes to its unique biological properties. The presence of the methylsulfonyl group is significant as it may enhance the compound's interaction with biological targets. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can further influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₉NO₂S |

| Molecular Weight | 293.38 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in inflammation and pain signaling pathways. Studies suggest that it may modulate the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .

Case Studies and Research Findings

- Anti-inflammatory Effects : Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit COX-2 activity with an IC50 value comparable to that of established NSAIDs like ibuprofen .

- Analgesic Activity : The compound has also been evaluated for its analgesic effects in animal models. It demonstrated a reduction in pain responses similar to those observed with traditional analgesics, suggesting potential use in pain management therapies .

- Comparative Studies : In comparative studies with other compounds such as ibuprofen and naproxen, this compound showed unique efficacy profiles due to its specific chiral configuration and functional groups .

Table 2: Comparative Biological Activity

| Compound | IC50 (COX-2) | Analgesic Effect |

|---|---|---|

| This compound | ~0.72 μM | Significant |

| Ibuprofen | ~0.89 μM | Significant |

| Naproxen | ~0.77 μM | Moderate |

Safety and Toxicity

Safety assessments indicate that this compound exhibits a favorable safety profile in preliminary studies. Toxicological evaluations have shown minimal adverse effects at therapeutic doses, although comprehensive long-term studies are necessary to fully establish its safety .

Q & A

Q. What are the optimized synthetic routes for (S)-2-(4-isobutylphenyl)-N-(methylsulfonyl)propanamide, and how do reaction conditions influence yield?

The compound can be synthesized via coupling reactions using dioxane and glacial acetic acid as solvents. For example, refluxing 2-(4-isobutylphenyl)propanamide precursors with sulfonating agents in the presence of zinc dust and acetic acid achieves yields of ~73–79% . Reaction optimization studies show that extended reflux times (>90 minutes) and controlled stoichiometry (1:1 molar ratio) minimize side products. Column chromatography (e.g., dichloromethane/methanol 9:1) is critical for purification .

Q. How is the stereochemical purity of the (S)-enantiomer confirmed during synthesis?

Chiral derivatizing agents, such as (R)- or (S)-configured selenyl propanamides, can be used to form diastereomeric complexes. These complexes produce distinct splitting patterns in H NMR, enabling enantiomeric excess (ee) quantification. For instance, derivatization with (R)-N-((R)-1-phenylethyl)-2-(phenylselanyl)propanamide resolves enantiomers via H NMR chemical shift differences .

Q. What spectroscopic techniques are used to characterize this compound, and what key data validate its structure?

- H NMR : Signals at δ 1.49 (d, J = 7.2 Hz, 3H) confirm the methyl group adjacent to the chiral center, while δ 7.10–7.30 (m, aromatic protons) and δ 3.43 (ddq, sulfonamide NH) validate the core structure .

- IR : Peaks at ~1700 cm (amide C=O) and ~1350–1150 cm (sulfonyl S=O) confirm functional groups .

- Melting Point : A sharp range (e.g., 152–155°C) indicates purity .

Advanced Research Questions

Q. How do structural modifications (e.g., sulfonamide substituents) affect biological activity in structure-activity relationship (SAR) studies?

Replacing the methylsulfonyl group with bulkier substituents (e.g., 4-methylpyrimidin-2-yl) reduces urease inhibition activity by ~40%, as shown in antiurease assays (IC values from 12–35 µM). Conversely, introducing electron-withdrawing groups (e.g., trifluoromethyl) enhances binding affinity to enzyme active sites, validated by molecular docking .

Q. What computational methods are used to predict binding modes and energetics of this compound with target enzymes?

Density Functional Theory (DFT) calculations at the B3LYP/6-31G* level optimize geometry and electronic properties. Molecular docking (AutoDock Vina) into urease (PDB: 4H9M) reveals hydrogen bonds between the sulfonamide group and His492/Asp494 residues (binding energy: −8.2 kcal/mol) . Molecular dynamics (MD) simulations (50 ns, AMBER) further assess stability of ligand-protein complexes .

Q. How does this compound exhibit selective toxicity in cancer-cell lines, and what mechanistic insights support this?

In glioma cell lines, (S)-configured derivatives show IC values of 8–12 µM, attributed to apoptosis induction via caspase-3 activation. Comparative H NMR metabolomics reveals depletion of intracellular ATP and NAD levels, suggesting mitochondrial dysfunction . Selectivity over normal cells (e.g., fibroblasts) may arise from preferential uptake via overexpressed organic anion transporters.

Q. What strategies resolve contradictions in reported biological activities across studies?

Discrepancies in IC values (e.g., 12 vs. 35 µM for urease inhibition) often stem from assay conditions (pH, enzyme source). Normalizing data to positive controls (e.g., thiourea) and standardizing buffer systems (HEPES vs. Tris) improves comparability. Meta-analyses of crystallographic data (SHELX-refined structures) can also clarify binding modes .

Methodological Considerations

Q. How are reaction intermediates monitored and optimized during multi-step synthesis?

Thin-layer chromatography (TLC, R = 0.75–0.83) with UV visualization tracks intermediates. For example, the thioether intermediate in shows R = 0.75 in ethyl acetate/hexane (1:2). Quenching aliquots at timed intervals and analyzing via C NMR (e.g., δ 176 ppm for carbonyl carbons) ensures step completion .

Q. What analytical challenges arise in quantifying enantiomeric impurities, and how are they addressed?

Overlapping NMR signals for (R)- and (S)-enantiomers complicate ee determination. Chiral stationary-phase HPLC (CSP-HPLC, Chiralpak AD-H column) with hexane/isopropanol (90:10) resolves enantiomers (retention times: 12.3 vs. 14.7 minutes). Alternatively, derivatization with Mosher’s acid chloride creates diastereomers for F NMR analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.